molecular formula C10H21Cl2N3 B1396419 [3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride CAS No. 1332530-08-1

[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride

Cat. No. B1396419
CAS RN: 1332530-08-1
M. Wt: 254.2 g/mol
InChI Key: LISYGDFXLFCEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 3,5-Dimethylpyrazole , which is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

While specific synthesis methods for “[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride” were not found, 3,5-Dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine .

properties

IUPAC Name

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.2ClH/c1-4-10-8(2)12-13(9(10)3)7-5-6-11;;/h4-7,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISYGDFXLFCEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CCCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride

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